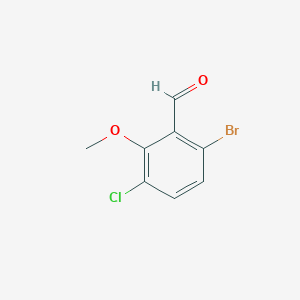![molecular formula C7H2BrF3O2 B6357183 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole CAS No. 1628572-74-6](/img/structure/B6357183.png)
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole, also known as 6-BTFB, is a heterocyclic compound that is widely used in scientific research. It is a synthetic compound that has a wide range of applications, from synthesis of pharmaceuticals to the study of biochemical and physiological effects. 6-BTFB has a unique structure, which makes it an interesting subject for research.
Applications De Recherche Scientifique
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the study of biochemical and physiological effects, as well as in the synthesis of organic compounds. In addition, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is used in the synthesis of polymers and in the study of drug delivery systems.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is not fully understood. However, it is known that 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). This inhibition can lead to a decrease in inflammation and pain. In addition, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole can also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are mediators of inflammation.
Biochemical and Physiological Effects
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has also been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. Furthermore, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has been shown to reduce the production of prostaglandins, which are involved in the regulation of pain.
Advantages and Limitations for Laboratory Experiments
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has a number of advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. In addition, it is a relatively stable compound that can be stored for long periods of time without degradation. However, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole also has some limitations. For example, it is not as soluble in water as some other compounds, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole. For example, further studies could be conducted to better understand the mechanism of action of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole in drug delivery systems. Finally, further research could be conducted to explore the potential of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is synthesized from the reaction of 2,2,4-trifluorobenzoic acid and bromoacetone. This reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction yields a white solid, which is then purified by recrystallization from a suitable solvent. The purification process is necessary to remove any impurities that may be present in the reaction mixture.
Propriétés
IUPAC Name |
6-bromo-2,2,4-trifluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-4(9)6-5(2-3)12-7(10,11)13-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYMUKJYSUTQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(O2)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)







